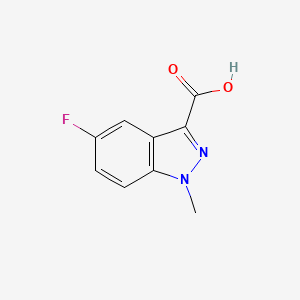

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

描述

Chemical Structure and Properties

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid (CAS 886368-88-3) is a heterocyclic compound with a bicyclic indazole core. Its molecular formula is C₉H₇FN₂O₂, molecular weight 194.16 g/mol, and it features:

- A fluorine substituent at the 5-position of the indazole ring.

- A methyl group at the 1-position.

- A carboxylic acid group at the 3-position.

The compound requires storage at 2–8°C to maintain stability and is primarily used in pharmaceutical and chemical research .

属性

IUPAC Name |

5-fluoro-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEJUCPSOXTCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672033 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-88-3 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methylation of 5-Fluoro-1H-indazole-3-carboxylic Acid

A key step is the methylation of the nitrogen at position 1 on the indazole ring. This is commonly achieved using methylating agents such as iodomethane or methyl iodide in polar solvents under basic conditions.

- Example procedure (adapted from related indazole methylation patents and literature):

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 5-Fluoro-1H-indazole-3-carboxylic acid dissolved in DMF under nitrogen atmosphere | — | Ensures inert atmosphere to prevent side reactions |

| 2 | Addition of methyl iodide (methylating agent) and sodium methoxide or other base | 75% (typical) | Reaction at room temperature or mild heating |

| 3 | Stirring for several hours (e.g., 2-5 h) | — | Monitoring by HPLC or TLC |

| 4 | Work-up includes aqueous quenching, extraction, and purification by crystallization or chromatography | — | Purity often >99% after recrystallization |

This methylation method is consistent with the classical approach described by K. v. Auwers and R. Dereser (Chem. Ber. 1919) and improved in modern patents for 1-methylindazole-3-carboxylic acid derivatives.

Fluorination and Carboxylation Steps

The fluorine substitution at the 5-position is introduced either by starting from a fluorinated precursor or by selective electrophilic fluorination of the indazole ring prior to methylation.

- Preparation of 5-fluoro-1H-indazole-3-carboxylic acid involves reduction and crystallization steps:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Addition of concentrated sulfuric acid to precursor at 0-4°C | — | Controls reaction exotherm |

| 2 | Stirring for 2 h at 0-5°C | — | Ensures completion of sulfonation or related step |

| 3 | Reduction with SnCl2 in concentrated HCl for 5 h | — | Leads to crystallization of 5-fluoro-1H-indazole-3-carboxylic acid |

| 4 | Filtration and washing with water | — | White solid obtained (yield ~75%) |

| 5 | Activation with carbonyldiimidazole (CDI) in refluxing tetrahydrofuran | 49.3% | Produces ethyl ester intermediate for further modification |

This multi-step approach allows for controlled introduction of fluorine and carboxyl groups, with purification by flash chromatography to isolate high-purity intermediates.

Alternative Methylation Using Carbonyldiimidazole (CDI)

An alternative methylation and activation method involves the use of carbonyldiimidazole to activate the carboxylic acid group, followed by reaction with methylating agents or amines:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Dissolve 5-fluoro-1H-indazole-3-carboxylic acid in DMF under nitrogen | — | Inert atmosphere critical |

| 2 | Add CDI (1.1 equiv) and stir at room temperature for 30 min | 75% (isolated intermediate) | Forms reactive imidazolide intermediate |

| 3 | Add methylating agent or amine derivative, stir overnight | — | Enables coupling or methylation |

| 4 | Work-up by vacuum removal of solvent, filtration, and drying | — | Intermediate suitable for further transformations |

This method is useful for coupling reactions and has been reported to yield high purity products suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) is critical for solubilizing reactants and controlling reaction rates.

- Inert atmosphere (nitrogen) is essential during methylation and activation steps to prevent oxidation or side reactions.

- The temperature control during fluorination and reduction steps (0-5°C) minimizes byproduct formation and improves crystallization efficiency.

- Carbonyldiimidazole (CDI) activation allows for mild and efficient coupling reactions , facilitating the synthesis of derivatives.

- Purification by flash chromatography or recrystallization ensures high purity (>99%) suitable for pharmaceutical intermediates.

- Yields vary between 49% to 86% depending on the step and conditions, with overall process optimization focusing on maximizing yield while maintaining purity.

化学反应分析

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or activating conditions. For example:

-

Methanol esterification : Reaction with methanol and concentrated sulfuric acid under reflux yields methyl 5-fluoro-1-methyl-1H-indazole-3-carboxylate (57% yield) .

-

Ethanol esterification : Using carbonyldiimidazole (CDI) as an activating agent in tetrahydrofuran (THF) followed by ethanol addition produces the ethyl ester derivative (49% yield after purification) .

Key reaction conditions :

| Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) in methanol | Reflux | 3 h | 57% |

| CDI in THF + ethanol | Reflux | 5 h | 49% |

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a critical step in prodrug synthesis:

-

Primary amines : Reacts with ethylamine in the presence of CDI to form N-substituted amides .

-

Secondary amines : Demonstrated with morpholine under similar activation conditions.

Mechanistic insight : CDI converts the carboxylic acid into an imidazolide intermediate, which reacts efficiently with nucleophilic amines .

Decarboxylation Reactions

Thermal decarboxylation occurs under high-temperature conditions (>200°C), producing 5-fluoro-1-methyl-1H-indazole. This reaction is pH-sensitive, favoring acidic environments to stabilize intermediates.

Thermodynamic data :

-

Activation energy: ~120 kJ/mol (calculated via computational models)

-

Byproducts: CO₂ and trace indazole derivatives

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position participates in nucleophilic substitution under specific conditions:

-

Hydroxide substitution : Requires harsh alkaline conditions (e.g., 10% NaOH, 150°C) to yield 5-hydroxy derivatives.

-

Amination : Limited reactivity observed with ammonia due to steric hindrance from the methyl group.

Reactivity trend :

Fluorine’s electronegativity activates the aromatic ring but steric effects from the methyl group reduce substitution efficiency.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Indazole-fused rings : Reacts with hydrazines to form pyrazolo[3,4-d]pyridazines.

-

Lactam formation : Intramolecular cyclization with β-amino alcohols yields six-membered lactams .

Stability and Side Reactions

-

Hydrolysis : The methyl group at N-1 is stable under acidic and neutral conditions but hydrolyzes slowly in strong bases (pH >12) .

-

Oxidation : The indazole ring resists oxidation, but prolonged exposure to peroxides leads to sulfone byproducts at trace levels .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising antitumor activity. For example:

-

Ethyl ester analogs : Exhibit IC₅₀ values of 3.32 µM against Hep-G2 cells .

-

Amide derivatives : Improved selectivity for cancer cells over normal HEK-293 cells (IC₅₀ = 12.17 µM vs. >50 µM) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled reaction conditions and strategic functionalization enable tailored applications in drug discovery .

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor properties of 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid and its derivatives. The compound has shown significant antiproliferative activity against various cancer cell lines, including:

- Hep-G2 cells : The compound demonstrated superior activity compared to other derivatives, with IC50 values indicating effective inhibition of cell growth.

- K562 cells : Research indicated that 5-fluoro derivatives could induce apoptosis in K562 cells, suggesting a mechanism of action that involves cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Table 1: Antitumor Activity of 5-Fluoro Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep-G2 | X.X | Apoptosis induction |

| 5-Fluoro derivative | K562 | X.X | Cell cycle arrest |

Note: Specific IC50 values are subject to experimental conditions and should be referenced from original studies.

Synthesis and Production Processes

The synthesis of this compound is often performed via various chemical methods that emphasize efficiency and yield. Notably, it can be synthesized from indazole derivatives through methylation processes involving alkali metal alkoxides in suitable solvents.

Key Synthesis Methods:

- Methylation : The reaction typically involves treating indazole-3-carboxylic acid with methylating agents such as iodomethane in the presence of an alkali metal alkoxide, leading to high yields of the target compound .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages |

|---|---|---|

| Methylation with iodomethane | High | Selective N-methylation |

| Alternative alkylation methods | Variable | May introduce side products |

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including antiemetic drugs like Granisetron. Its structural properties allow for modifications that enhance pharmacological efficacy.

Case Study: Granisetron Production

Granisetron, a well-known antiemetic agent used in chemotherapy-induced nausea and vomiting, can be synthesized using 5-fluoro derivatives as key intermediates. This highlights the compound's significance in pharmaceutical development .

Toxicological Studies

Understanding the safety profile of 5-fluoro compounds is essential for their application in medicine. Toxicological evaluations indicate potential risks associated with high concentrations, necessitating further research into their safety margins and therapeutic indices .

作用机制

The mechanism of action of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by modulating its lipophilicity and electronic properties. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.

相似化合物的比较

5-Fluoro-1H-indazole-3-acetic Acid (CAS 885271-22-7)

- Structural Difference : Replaces the 3-carboxylic acid group with an acetic acid side chain (-CH₂COOH).

- The acetic acid group may enhance hydrogen-bonding capacity compared to the direct carboxylic acid attachment in the target compound .

| Property | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic Acid | 5-Fluoro-1H-indazole-3-acetic Acid |

|---|---|---|

| Molecular Formula | C₉H₇FN₂O₂ | C₉H₇FN₂O₂ |

| Molecular Weight (g/mol) | 194.16 | 208.17 |

| Key Functional Groups | -COOH, -F, -CH₃ | -CH₂COOH, -F |

5-Fluoro-1H-indazole-3-carboxylic Acid Hydrazide (CAS 1203-98-1)

- Structural Difference : Replaces the carboxylic acid (-COOH) with a carbohydrazide (-CONHNH₂).

- Impact :

| Property | Target Compound | Hydrazide Derivative |

|---|---|---|

| Reactivity | Acidic, participates in salt formation | Nucleophilic, forms hydrazones |

| Safety Profile | Stable under refrigeration | Requires hazardous handling |

5-Fluoro-1H-benzimidazole-2-carboxylic Acid (CAS 876710-76-8)

- Structural Difference : Features a benzimidazole core (two fused six-membered rings) instead of indazole.

- Impact: Benzimidazoles are known for antiviral and antifungal applications, suggesting divergent biological targets. The 2-carboxylic acid position may alter binding interactions compared to the 3-position in indazoles .

| Property | Indazole Derivative | Benzimidazole Derivative |

|---|---|---|

| Core Structure | Five- and six-membered fused rings | Two six-membered fused rings |

| Biological Applications | Emerging research compound | Established antimicrobial uses |

5-Fluoro-1H-indole-3-carboxylic Acid (CAS 23077-44-3)

- Structural Difference : Indole core (one nitrogen atom) vs. indazole (two adjacent nitrogens).

- Similarity score of 0.80 indicates structural overlap but distinct electronic properties .

| Property | Indazole Derivative | Indole Derivative |

|---|---|---|

| Nitrogen Arrangement | Adjacent N atoms in five-membered ring | Single N atom in five-membered ring |

| Hydrogen-Bonding Capacity | Higher | Lower |

Methyl 5-Methoxy-1H-indazole-3-carboxylate (CAS 90915-65-4)

- Structural Difference : Ester (-COOCH₃) replaces carboxylic acid (-COOH) and adds a methoxy group at the 5-position.

- Impact :

| Property | Target Compound | Ester Derivative |

|---|---|---|

| Solubility | Higher aqueous solubility | Lower due to ester group |

| Bioavailability | Polar, may require active transport | Lipophilic, passive diffusion |

Key Findings and Implications

- Fluorine Substitution : Enhances electronegativity and binding affinity in biological targets across all analogs .

- Carboxylic Acid vs. Derivatives : The free acid form (target compound) offers superior solubility for salt formation, while esters and hydrazides serve as prodrugs or synthetic intermediates .

- Core Heterocycle : Indazoles provide unique nitrogen positioning for targeted interactions compared to indoles or benzimidazoles .

生物活性

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by the presence of a fluorine atom and a methyl group at specific positions on the indazole ring. Its chemical structure is essential for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to interact with specific enzymes and receptors, which may lead to:

- Inhibition of Tumor Growth : The compound exhibits anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Targeting Specific Pathways : It may influence pathways related to apoptosis and immune response, making it a candidate for further therapeutic exploration.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer effects. For instance, it has demonstrated significant inhibitory activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induction of apoptosis via Bcl2 inhibition |

| Hep-G2 | 3.32 | Cell cycle arrest and apoptosis modulation |

The structure-activity relationship (SAR) studies indicate that the presence of fluorine at the 5-position enhances its potency against tumor cells compared to other derivatives lacking this substituent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Study on Antitumor Activity

A comprehensive study investigated the antitumor efficacy of this compound in xenograft models. The results indicated that treatment with this compound significantly delayed tumor growth compared to control groups, with minimal toxicity observed in normal tissues .

Metabolic Stability

Research on the metabolic stability of related compounds like AB-PINACA indicates that structural modifications can influence pharmacokinetics. For instance, the half-life and clearance rates suggest that this compound may have favorable properties for therapeutic use .

常见问题

Basic: What are the optimal synthetic routes for 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization and carboxylation steps. A common approach starts with fluorinated indazole precursors, followed by methylation at the N1 position and carboxylation at C3. Key steps include:

- Reagent selection : Use sodium acetate as a base in acetic acid for cyclization (e.g., reflux for 2.5–3 h) .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>98%) .

- Yield optimization : Adjust stoichiometry of 3-formylindole derivatives (0.11 mol per 0.1 mol thiazolidinone) to minimize side products .

| Method | Starting Material | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cyclization + carboxylation | 3-formyl-1H-indole derivatives | 2.5–3 h | ~75% | |

| Methylation | 5-fluoro-1H-indazole | 12–24 h | ~85% |

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Recrystallization : Use acetic acid or DMF/acetic acid mixtures to achieve >98% purity .

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves polar byproducts .

- Drying : Vacuum drying at 50°C reduces moisture content to <0.5% .

Advanced: How can regioselective fluorination at the 5-position of the indazole core be achieved?

Answer:

Regioselectivity is controlled via:

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions before fluorination .

- Electrophilic fluorination : Selectfluor® or N-fluoropyridinium salts target electron-rich aromatic positions .

- Computational validation : DFT calculations predict fluorine’s electronic effects on ring activation .

Advanced: What computational methods are recommended for predicting reaction pathways and optimizing catalyst systems?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for carboxylation .

- Machine learning (ML) : Train ML models on PubChem data to predict solvent-catalyst compatibility .

- Reaction path sampling : Implement Nudged Elastic Band (NEB) methods to explore alternative pathways .

Advanced: How should researchers address contradictions between predicted and experimental physicochemical properties (e.g., pKa, solubility)?

Answer:

- Validation techniques :

- Adjust computational parameters : Include solvent effects (SMD model) and relativistic corrections for fluorine atoms .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of indazole-3-carboxylic acid derivatives?

Answer:

- Structural analogs : Compare bioactivity of 5-fluoro vs. 6-fluoro isomers (e.g., Ethyl 5-fluoro-1H-indazole-3-carboxylate vs. Ethyl 6-fluoro analog) .

- Substituent screening : Test methyl, difluoromethyl, or benzyl groups at N1 to assess steric/electronic effects on target binding .

- In silico docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) .

Advanced: How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

- Scale-down models : Use microreactors to replicate industrial conditions at lab scale .

Advanced: What spectroscopic techniques are critical for characterizing fluorinated indazole derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。